Cas no 1416439-63-8 (Ethyl 4,7-dihydroxyquinazoline-2-carboxylate)

Ethyl 4,7-dihydroxyquinazoline-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- ETHYL 4,7-DIHYDROXYQUINAZOLINE-2-CARBOXYLATE
- Ethyl 4,7-dihydroxyquinazoline-2-carboxylate
-
- インチ: 1S/C11H10N2O4/c1-2-17-11(16)9-12-8-5-6(14)3-4-7(8)10(15)13-9/h3-5,14H,2H2,1H3,(H,12,13,15)
- InChIKey: DDKKEGSRTCHEJX-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1=NC2C=C(C=CC=2C(N1)=O)O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 367
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 88
Ethyl 4,7-dihydroxyquinazoline-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM209037-1g |
Ethyl 4,7-dihydroxyquinazoline-2-carboxylate |
1416439-63-8 | 97% | 1g |
$*** | 2023-03-30 | |
Alichem | A189011380-1g |
Ethyl 4,7-dihydroxyquinazoline-2-carboxylate |
1416439-63-8 | 97% | 1g |
646.80 USD | 2021-06-01 | |
Chemenu | CM209037-1g |
Ethyl 4,7-dihydroxyquinazoline-2-carboxylate |
1416439-63-8 | 97% | 1g |
$547 | 2021-08-04 |
Ethyl 4,7-dihydroxyquinazoline-2-carboxylate 関連文献
-
1. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
Ethyl 4,7-dihydroxyquinazoline-2-carboxylateに関する追加情報
Ethyl 4,7-dihydroxyquinazoline-2-carboxylate (CAS No. 1416439-63-8): A Comprehensive Overview
Ethyl 4,7-dihydroxyquinazoline-2-carboxylate (CAS No. 1416439-63-8) is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications and potential in drug development. This compound, belonging to the quinazoline derivatives family, has garnered considerable attention due to its structural uniqueness and biological activities. The quinazoline core is a well-known scaffold in medicinal chemistry, often serving as a foundation for various pharmacologically active agents.
The chemical structure of Ethyl 4,7-dihydroxyquinazoline-2-carboxylate features a benzene ring fused to a pyridazine ring, with hydroxyl groups at the 4th and 7th positions and a carboxylate ester group at the 2nd position. This specific arrangement imparts unique electronic and steric properties to the molecule, making it a valuable candidate for further chemical modifications and biological evaluations. The presence of hydroxyl groups enhances its reactivity, allowing for diverse functionalization strategies that can tailor its pharmacological profile.
In recent years, there has been a surge in research focused on quinazoline derivatives due to their demonstrated efficacy in various therapeutic areas. One of the most compelling aspects of Ethyl 4,7-dihydroxyquinazoline-2-carboxylate is its potential as an intermediate in synthesizing novel bioactive molecules. Researchers have been particularly interested in its ability to act as a precursor for compounds with anticancer, anti-inflammatory, and antimicrobial properties.
Recent studies have highlighted the anticancer potential of quinazoline derivatives, particularly those with hydroxyl substitutions. For instance, modifications at the 4 and 7 positions have been shown to enhance binding affinity to certain enzymes and receptors involved in cancer cell proliferation. This has led to the development of several quinazoline-based drugs that are currently in clinical trials or commercial use. The compound’s structural features make it an attractive candidate for further investigation into targeted therapies that could selectively inhibit cancer cell growth while minimizing side effects on healthy tissues.
The anti-inflammatory properties of Ethyl 4,7-dihydroxyquinazoline-2-carboxylate have also been explored extensively. Quinazoline derivatives are known to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary studies suggest that this compound may exhibit significant anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. This makes it a promising candidate for developing new treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its therapeutic applications, Ethyl 4,7-dihydroxyquinazoline-2-carboxylate has shown promise in antimicrobial research. The hydroxyl groups in its structure contribute to its ability to interact with bacterial cell walls and membranes, disrupting essential cellular processes. This has led to investigations into its efficacy against various bacterial strains, including some resistant to conventional antibiotics. Such findings are particularly relevant in the context of the growing global challenge posed by antibiotic-resistant pathogens.
The synthesis of Ethyl 4,7-dihydroxyquinazoline-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as catalytic hydrogenation, nucleophilic substitution, and esterification play crucial roles in constructing the desired molecular framework.
In conclusion, Ethyl 4,7-dihydroxyquinazoline-2-carboxylate (CAS No. 1416439-63-8) represents a fascinating compound with broad potential applications in pharmaceutical research and drug development. Its unique structural features and demonstrated biological activities make it a valuable asset for further exploration. As research continues to uncover new therapeutic possibilities, this compound is poised to play an increasingly important role in addressing some of today’s most pressing medical challenges.
1416439-63-8 (Ethyl 4,7-dihydroxyquinazoline-2-carboxylate) 関連製品
- 1314643-82-7(2-(2-methoxy-5-nitrophenyl)propan-2-amine)
- 2580184-72-9(tert-butyl N-1-hydroxy-3-(oxan-2-yl)propan-2-ylcarbamate)
- 2229165-62-0((2-chloro-6-methylphenyl)methylhydrazine)
- 2248268-53-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate)
- 1805194-49-3(4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid)
- 7583-92-8(1-Amino-4-methylpyridinium Iodide)
- 2639460-81-2(tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate)
- 501439-10-7(ethyl 2-(3-methylbutyl)aminopropanoate)
- 2171619-17-1(3-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}-4-bromobenzoic acid)
- 2034434-90-5(1-(adamantan-1-yl)-3-{2-(thiophen-3-yl)pyridin-3-ylmethyl}urea)



